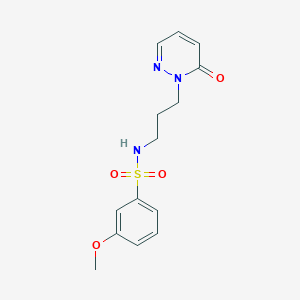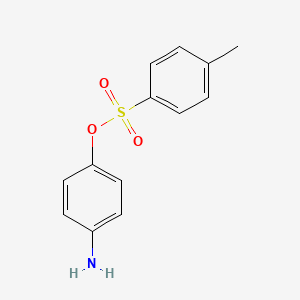
4-(3H-Diazirin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3H-Diazirin-3-yl)butanoic acid is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring consisting of one carbon and two nitrogen atoms. This compound is often used in scientific research due to its ability to form highly reactive carbenes upon exposure to ultraviolet light, making it valuable in photoaffinity labeling studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-Diazirin-3-yl)butanoic acid typically involves the formation of the diazirine ring through a series of chemical reactions. One common method starts with the preparation of diaziridines, which are then oxidized to form diazirines. The process generally involves the following steps:
Oximation: The starting ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride to form a tosyl oxime.
Ammonia Treatment: The tosyl oxime is treated with ammonia to form the diaziridine.
Oxidation: The diaziridine is oxidized using reagents like iodine and triethylamine to form the diazirine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3H-Diazirin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The diaziridine intermediate can be oxidized to form the diazirine ring.
Photolysis: Exposure to ultraviolet light causes the diazirine ring to break, forming a highly reactive carbene.
Substitution: The carboxylic acid group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Iodine and triethylamine are commonly used for the oxidation of diaziridines to diazirines.
Photolysis: Ultraviolet light at a wavelength of around 360 nm is used to induce photolysis.
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Carbenes: The primary product formed upon photolysis of the diazirine ring is a carbene, which can insert into various chemical bonds.
Substituted Derivatives: Substitution reactions can yield a variety of derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(3H-Diazirin-3-yl)butanoic acid is widely used in scientific research due to its ability to form reactive carbenes. Some of its applications include:
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon exposure to UV light.
Chemical Biology: Employed in the study of biological processes by labeling and tracking biomolecules.
Medicinal Chemistry: Utilized in the development of photoactivatable drugs and probes.
Industrial Applications: Used in the synthesis of specialized materials and in photochemical reactions.
Mécanisme D'action
The mechanism of action of 4-(3H-Diazirin-3-yl)butanoic acid involves the formation of a carbene upon exposure to ultraviolet light. The carbene is highly reactive and can insert into various chemical bonds, forming covalent linkages with target molecules. This property makes it valuable in photoaffinity labeling, where it can be used to study interactions between biomolecules.
Comparaison Avec Des Composés Similaires
4-(3H-Diazirin-3-yl)butanoic acid is unique due to its diazirine ring, which provides stability and reactivity. Similar compounds include:
Diazirine: A simpler compound with a similar three-membered ring structure.
Trifluoromethylphenyldiazirine: A diazirine derivative with a trifluoromethyl group, used in photoaffinity labeling.
3-Chloro-3-[(4-nitrophenyl)methyl]diazirine: Another diazirine derivative with a chloro and nitrophenyl group, used in photochemical studies.
These compounds share the ability to form reactive carbenes but differ in their specific substituents and applications.
Propriétés
IUPAC Name |
4-(3H-diazirin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-5(9)3-1-2-4-6-7-4/h4H,1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPJWNIHJGAYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1N=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2651263.png)





![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2651275.png)



![3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651281.png)


